1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
This compound is a structurally complex molecule featuring a 2,2,6,6-tetramethylpiperidin-4-ol core modified with a 2-(4-fluorophenoxy)ethoxy-2-hydroxypropyl substituent. The 4-fluorophenoxyethoxy group introduces electron-withdrawing and lipophilic characteristics, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
1-[3-[2-(4-fluorophenoxy)ethoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO4/c1-19(2)11-16(23)12-20(3,4)22(19)13-17(24)14-25-9-10-26-18-7-5-15(21)6-8-18/h5-8,16-17,23-24H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNDYZPBCHALAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COCCOC2=CC=C(C=C2)F)O)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-chloro-1,2-propanediol under basic conditions to yield 3-(2-(4-fluorophenoxy)ethoxy)-1,2-propanediol. The final step involves the reaction of this intermediate with 2,2,6,6-tetramethylpiperidine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The following table summarizes key structural analogs and their properties:
Key Comparisons:
Anti-HBV Activity: AGI14 reduces HBV cccDNA production by interacting with Sp1, achieving significant inhibition at lower anti-alpha-glucosidase (AG) effects . AGI13, with a 2-chlorophenoxy group, has a lower molecular weight (342.9 vs. 370.6 g/mol for AGI14), suggesting reduced steric hindrance but possibly weaker target interaction.
Lipophilicity and Bioavailability: The tert-butylcyclohexyl group in AGI14 increases lipophilicity, which may improve membrane permeability but could also raise toxicity risks.
Synthetic Accessibility: Derivatives of 2,2,6,6-tetramethylpiperidin-4-ol are often synthesized via catalytic hydrogenation (e.g., Cu–Cr/γ-Al2O3 yields 90% for the parent piperidin-4-ol) . Introducing the 4-fluorophenoxyethoxy substituent would require etherification or nucleophilic substitution steps, similar to methods used for AGI13 and AGI14 .
Stability and Applications :
- Tinuvin-144 highlights the piperidine core’s utility in stabilization chemistry. While the target compound is designed for antiviral use, its structural similarity to stabilizers suggests inherent resistance to oxidative degradation .
Biological Activity
The compound 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a piperidine core with a hydroxyl group and a fluorophenoxy substituent, which may influence its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds with similar piperidine structures exhibit significant antioxidant activity. The presence of hydroxyl groups is often correlated with enhanced radical scavenging capabilities. Studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been suggested that the hydroxypropyl moiety may facilitate binding to amyloid-beta (Aβ) plaques, potentially aiding in the clearance of these aggregates from neuronal tissue .
In a study involving PET imaging with fluorinated derivatives, it was observed that these compounds exhibited high binding affinities towards Aβ aggregates, indicating their potential as diagnostic agents for Alzheimer's disease .
Anti-inflammatory Activity
Similar piperidine derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism is thought to involve modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This suggests that the compound may also possess therapeutic potential in inflammatory disorders .
Study 1: Neuroprotective Efficacy
In a controlled study assessing the neuroprotective efficacy of related compounds on neuronal cell lines exposed to oxidative stress, it was found that treatment with the compound resulted in significant reductions in cell death and apoptosis markers. The study highlighted the compound's ability to maintain mitochondrial integrity and function under stress conditions .
Study 2: In Vivo Efficacy in Animal Models
A series of in vivo experiments were conducted using mouse models to evaluate the anti-inflammatory and neuroprotective effects of the compound. Results indicated that administration led to decreased levels of inflammatory markers in serum and brain tissue, alongside improved cognitive function as assessed by behavioral tests .
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : The hydroxyl group provides sites for hydrogen donation to free radicals.
- Aβ Binding : The structural characteristics allow for interaction with amyloid plaques, promoting their clearance.
- Cytokine Modulation : Influences cytokine production and signaling pathways associated with inflammation.
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidin-4-ol core. Key steps include alkoxylation of the 4-fluorophenoxy group and subsequent coupling with the hydroxypropyl moiety. Optimization requires careful control of temperature (e.g., 60–80°C for ether bond formation) and solvent selection (e.g., dichloromethane or ethanol for solubility). Catalysts such as sodium hydroxide or potassium carbonate are critical for deprotonation and nucleophilic substitution . Reaction time varies (12–48 hours), with purity monitored via HPLC or TLC.
Q. How should researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tetramethyl groups), δ 3.5–4.0 ppm (ethoxy and hydroxypropyl protons), and δ 6.8–7.2 ppm (aromatic fluorophenoxy protons).
- ¹⁹F NMR : A singlet near δ -115 ppm confirms the 4-fluorophenoxy group.
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ or [M–OH]+ ions validates molecular composition. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic data between synthesized batches?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted intermediates) or stereochemical variations. Strategies include:
- Repetitive purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC.
- Isotopic labeling : Introduce deuterated analogs to trace specific proton environments.
- X-ray crystallography : Resolve ambiguous stereochemistry by analyzing crystal structures .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions for drug discovery applications?
- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS buffer at pH 7.4, 37°C). Monitor degradation via:
- LC-MS/MS : Quantify parent compound and metabolites over 24–72 hours.
- Kinetic modeling : Calculate half-life (t₁/₂) and identify degradation pathways (e.g., hydrolysis of the ethoxy linkage). Adjust functional groups (e.g., replacing labile ethers with carbamates) to enhance stability .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to targets like cytochrome P450 or GPCRs. Validate predictions with:
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications. Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .
Data-Driven Challenges
Q. How can researchers resolve conflicting bioactivity data across studies, such as varying IC₅₀ values in kinase inhibition assays?
- Methodological Answer : Variability often stems from assay conditions (e.g., ATP concentration, pH). Standardize protocols by:
- Dose-response curves : Use 8–12 concentration points with triplicate measurements.
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize data.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Employ:
- High-Performance Countercurrent Chromatography (HPCCC) : Separates compounds based on partition coefficients without solid-phase adsorption.
- Membrane Filtration : Use nanofiltration (2–10 kDa membranes) to remove low-MW byproducts.
- Chiral Stationary Phases (CSPs) : Resolve enantiomers if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
